N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide
Overview
Description
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide is an organic compound belonging to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl group, as well as a nitrobenzamide moiety. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide typically involves the reaction of 4-methylpiperazine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The piperazine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: Formation of N-[2-(4-methylpiperazin-1-yl)phenyl]-2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxide derivatives of the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as myeloperoxidase . Additionally, it reduces the levels of pro-inflammatory cytokines like TNF-α and IL-1β, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide can be compared with other phenylpiperazine derivatives, such as:
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: This compound also contains a phenylpiperazine skeleton and exhibits similar pharmacological properties.
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another phenylpiperazine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzamide moiety, which contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)17-9-5-3-7-15(17)19-18(23)14-6-2-4-8-16(14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAMYSSTASMFAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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